Acanthopanaxoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acanthopanaxoside A is a natural product found in Eleutherococcus senticosus with data available.

化学反応の分析

Structural Characterization and Key Functional Groups

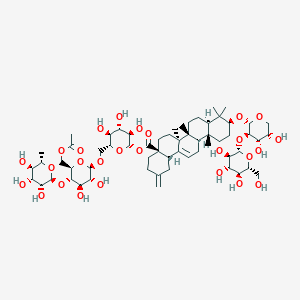

Acanthopanaxoside A (C₆₃H₁₀₀O₂₈) features:

-

Aglycone core : 30-nor-olean-12,20(29)-dien-28-oic acid.

-

Sugar moieties :

Table 1: Key Functional Groups and Reactivity

| Functional Group | Position | Reactivity |

|---|---|---|

| Oleanane skeleton | Core | Susceptible to oxidation at Δ¹² double bond |

| Ester linkage | C-28 | Hydrolysis under acidic/basic conditions |

| Acetyl group | 6-O- of glucose | Deacetylation via esterases or alkaline conditions |

| Glycosidic bonds | Multiple sites | Acid-catalyzed hydrolysis to release aglycone |

Chemical Degradation Pathways

Structural elucidation involved controlled hydrolysis and spectroscopic analysis:

-

Acid hydrolysis (e.g., 2 M HCl/MeOH) cleaved glycosidic bonds, yielding:

-

Enzymatic hydrolysis (e.g., cellulase) selectively cleaved β-(1→6) glucosidic bonds.

Enzymatic Interactions

This compound demonstrated pancreatic lipase inhibition (IC₅₀ = 58 µM) , suggesting interactions with the enzyme’s active site through:

-

Hydrogen bonding via hydroxyl groups.

-

Hydrophobic interactions with the oleanane core.

Synthetic and Modification Reactions

While total synthesis remains unreported, derivatization studies indicate:

-

Deacetylation : Treatment with NaOH/MeOH removes the 6-O-acetyl group, altering solubility.

-

Glycosylation : Enzymatic addition of rhamnose enhances bioavailability.

Stability Under Extraction Conditions

| Condition | Impact |

|---|---|

| High temperature (90°C) | Partial decomposition of glycosidic bonds |

| Ethanol/water solvents | Stabilizes acetyl groups |

| pH < 4 | Accelerates ester hydrolysis |

特性

分子式 |

C60H94O27 |

|---|---|

分子量 |

1247.4 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C60H94O27/c1-24-11-16-60(55(76)87-53-46(74)42(70)39(67)31(82-53)22-79-50-47(75)43(71)48(32(83-50)23-77-26(3)62)85-51-44(72)40(68)36(64)25(2)80-51)18-17-58(7)27(28(60)19-24)9-10-34-57(6)14-13-35(56(4,5)33(57)12-15-59(34,58)8)84-54-49(37(65)29(63)21-78-54)86-52-45(73)41(69)38(66)30(20-61)81-52/h9,25,28-54,61,63-75H,1,10-23H2,2-8H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |

InChIキー |

DMCAIQPOZBXYTA-ASYKHRJRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)COC(=O)C)O)O)O |

同義語 |

3-O-beta-D-glucopyranosyl-(1-2)-alpha-L-arabinopyranosyl-30-nor-olean-12,20(29)-dien-28-oic acid 28-O-alpha-L-rhamnopyranosyl-(1-4)-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester acanthopanaxoside A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。